(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
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Overview
Description
(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring, a sulfonylamino group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Reaction of the amino group with a sulfonyl chloride to form the sulfonylamino group.
Amidation: Coupling of the sulfonylamino intermediate with a tert-butyl ester to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized under strong oxidative conditions.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonylamino groups with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. The tert-butyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3-chloro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
- (2S)-2-[(3-bromo-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
- (2S)-2-[(3-iodo-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
Uniqueness
Compared to its analogs, (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-8-5-9(14)7-10(6-8)20(18,19)16-11(12(15)17)13(2,3)4/h5-7,11,16H,1-4H3,(H2,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOCGWZQYMUQA-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC(C(=O)N)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N[C@H](C(=O)N)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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